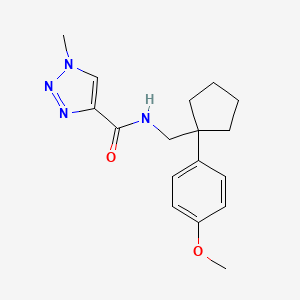

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Beschreibung

Introduction to 1,2,3-Triazole-4-carboxamide Research Landscape

Historical Development of Triazole Carboxamides in Medicinal Chemistry

The exploration of triazole derivatives in medicinal chemistry traces its origins to the late 19th century, when the foundational triazole heterocycle was first characterized by Bladin in 1885. Early investigations into azole compounds gained momentum in the mid-20th century with the discovery of antifungal agents such as fluconazole and itraconazole, which leveraged the triazole scaffold’s ability to inhibit cytochrome P450-dependent enzymes like CYP51, critical for ergosterol biosynthesis in fungal pathogens. The integration of carboxamide functionalities into triazole systems emerged as a strategic innovation, enhancing molecular interactions with biological targets through hydrogen bonding and dipole interactions.

A pivotal advancement occurred with the adoption of Huisgen 1,3-dipolar cycloaddition, a click chemistry reaction enabling efficient synthesis of 1,2,3-triazole derivatives. This methodology facilitated the modular assembly of carboxamide-linked triazoles, allowing researchers to systematically optimize pharmacokinetic properties such as solubility and metabolic stability. For instance, the development of 5-amino-1,2,3-triazole-4-carboxamides (ATCs) marked a turning point in antiparasitic drug discovery, as exemplified by their efficacy against Trypanosoma cruzi, the causative agent of Chagas’ disease. These innovations underscored the scaffold’s adaptability, paving the way for derivatives like N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide.

Significance of 1,2,3-Triazole Scaffold in Drug Discovery

The 1,2,3-triazole nucleus has become a cornerstone of modern drug design due to its unique physicochemical and pharmacological properties. Its aromaticity and nitrogen-rich structure enable robust π-π stacking and hydrogen-bonding interactions with biological targets, enhancing binding affinity and selectivity. Additionally, the triazole ring’s metabolic stability—resistant to oxidative and hydrolytic degradation—confers favorable pharmacokinetic profiles, making it a preferred scaffold for orally bioavailable therapeutics.

Recent studies highlight the scaffold’s versatility across therapeutic domains:

- Antiviral Applications : 1,2,3-Triazole derivatives have demonstrated inhibitory activity against herpes simplex virus (HSV) and other enveloped viruses, with mechanisms involving interference with viral entry or replication machinery.

- Anticancer Potential : Hybrid molecules combining triazole carboxamides with pyrazine moieties exhibit antiproliferative effects by modulating enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key mediator of immune evasion in tumors.

- Antimicrobial Agents : Structural modifications, such as the incorporation of methoxyphenyl and cyclopentyl groups, enhance interactions with bacterial and fungal targets, addressing resistance mechanisms in pathogens like Candida albicans.

The compound N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exemplifies these principles, integrating a methoxyphenyl-cyclopentyl moiety to optimize lipophilicity and target engagement.

Current Research Trends in Triazole-Based Therapeutics

Contemporary research on triazole carboxamides is characterized by three key trends:

Hybrid Molecular Architectures

The fusion of triazole cores with heterocyclic systems, such as pyrazine or morpholine, has yielded compounds with dual mechanisms of action. For example, pyrazine-fused 1,2,4-triazole derivatives (e.g., compounds 5a–5t) have shown enhanced anti-HSV and antioxidant activities compared to traditional antivirals like acyclovir. These hybrids leverage synergistic interactions between the triazole’s binding affinity and the auxiliary heterocycle’s electronic properties.

Computational and Structural Optimization

Advances in in silico modeling have accelerated the design of triazole carboxamides. Docking studies of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide analogs predict high affinity for viral proteases and inflammatory mediators, guiding synthetic prioritization. Pharmacokinetic optimization—such as improving aqueous solubility through salt formation (e.g., monohydrochloride derivatives)—has further enhanced drug-likeness.

Targeting Emerging Therapeutic Indications

Recent investigations have expanded the scope of triazole carboxamides beyond infectious diseases to include neurodegenerative and metabolic disorders. For instance, triazole-based IDO1 inhibitors are being explored for cancer immunotherapy, while derivatives with radical scavenging capabilities address oxidative stress in chronic inflammatory conditions.

Table 1: Representative Triazole Carboxamide Derivatives and Their Therapeutic Applications

Eigenschaften

IUPAC Name |

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-21-11-15(19-20-21)16(22)18-12-17(9-3-4-10-17)13-5-7-14(23-2)8-6-13/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFZGKGWOLUBIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Formation of the Cyclopentyl Intermediate: The cyclopentyl group is introduced through a cyclization reaction, often using cyclopentanone as a starting material.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is added via a nucleophilic substitution reaction, using 4-methoxyphenyl halide as the reagent.

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, typically using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).

Final Coupling: The final step involves coupling the triazole intermediate with the cyclopentyl and methoxyphenyl intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide. Triazoles are known to exhibit diverse biological activities, and their derivatives have been synthesized to enhance anticancer efficacy.

Case Studies and Findings

- In Vitro Studies : The compound has shown promising results against various cancer cell lines. For instance, derivatives of triazoles have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

- Mechanistic Insights : Research indicates that these compounds can inhibit specific proteins involved in cancer progression. For example, Polo-like kinase 1 (Plk1), a critical regulator of mitosis, has been targeted by triazole derivatives for their ability to disrupt cancer cell proliferation .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis via caspase activation |

| Other Triazole Derivative | HCT-116 (Colon Cancer) | 0.78 | Inhibits cell cycle progression |

Enzyme Inhibition

The triazole scaffold is recognized for its ability to act as an enzyme inhibitor. This property is particularly valuable in the development of drugs targeting various diseases.

Target Enzymes

- D-Dopachrome Tautomerase : Research has demonstrated that triazole compounds can bind effectively to D-dopachrome tautomerase (D-DT), which plays a role in melanoma progression. The binding affinity and inhibition capacity of these compounds are under investigation for developing dual-targeting inhibitors .

Synthetic Methodologies

The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves innovative chemical strategies that enhance the efficiency of drug development.

Synthesis Techniques

Wirkmechanismus

The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl group are believed to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Antiviral Research

Compound 13s ():

- Structure: (S)-N-(1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)-1-((phenylsulfonyl)methyl)-1H-1,2,3-triazole-4-carboxamide.

- Key Features : A phenylsulfonylmethyl group at position 1 of the triazole and a chiral phenylalanine-derived side chain.

Compound 13n ():

- Structure: (S)-N-(1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)-1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide.

- Key Features : A bulky naphthalen-1-ylmethyl substituent on the triazole.

- Properties : Melting point 78–80°C; similar HIV-1 capsid inhibitory activity to 13s .

- Comparison : The naphthyl group may enhance hydrophobic interactions but could reduce solubility compared to the cyclopentylmethyl group.

Rufinamide ():

- Structure : 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.

- Properties : Clinically used as an anticonvulsant; demonstrates how small substituents (e.g., fluorine) optimize blood-brain barrier penetration .

Analogs in Agrochemical Research

N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxamides ():

- Structure : Varied N-substituents (e.g., alkyl, aryl) on the carboxamide.

- Properties : Synthesized via carboxamide coupling; some derivatives showed herbicidal and insecticidal activity at 100–250 mg/L .

- Comparison : The 4-methylphenyl group in these compounds vs. the 4-methoxyphenyl in the target compound may alter electron-donating effects and bioactivity.

Triazole-Thiadiazole Hybrids ():

- Structure : 1-[(Heteroaryl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxamides linked to thiadiazoles.

- Properties : Moderate herbicidal activity against dicot plants (e.g.,油菜) and insecticidal effects .

- Comparison : The thiadiazole moiety introduces additional hydrogen-bonding sites, unlike the target compound’s cyclopentyl group.

Melting Points :

- The target compound’s melting point is unreported, but analogs with aryl substituents (e.g., 13s, 13n) exhibit MPs of 68–80°C, suggesting similar crystalline stability .

Biologische Aktivität

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (referred to as "the compound") is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, a cyclopentyl group, and a methoxyphenyl substituent. Its molecular formula is C17H22N4O2, with a molecular weight of 314.4 g/mol . The synthesis typically involves several key steps:

- Formation of Cyclopentyl Intermediate : The cyclopentyl group is introduced through a cyclization reaction using cyclopentanone.

- Methoxyphenyl Group Introduction : This group is added via nucleophilic substitution using 4-methoxyphenyl halide.

- Triazole Ring Formation : The triazole ring is synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Biological Activity Overview

The compound exhibits significant biological activities that are primarily attributed to its unique chemical structure. Notable areas of activity include:

- Anticancer Properties : Similar compounds have shown promising results in inhibiting cancer cell proliferation. Research indicates that triazole derivatives can interact with proteins involved in cancer pathways, suggesting potential therapeutic roles .

- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various microbial strains, although specific data on this compound is limited .

The biological activity of this compound may be linked to its ability to interact with specific biological targets:

- Protein Binding : Compounds with similar structures have demonstrated binding affinity to proteins associated with cancer and microbial resistance. Understanding these interactions can elucidate the compound's mechanism of action.

- Cellular Effects : In related studies, triazole derivatives have induced morphological changes in treated cells, such as apoptotic bodies and DNA fragmentation, indicating a mechanism involving apoptosis in cancer cells .

Antiproliferative Studies

Research has shown that triazole derivatives exhibit varying degrees of antiproliferative activity against different cancer cell lines. For instance:

- Compound 4a (a related triazole derivative) demonstrated significant antiproliferative effects on leukemia cell lines (SR, MOLT-4; CCRF-CEM; HL-60(TB); K-562; RPMI-8226), comparable to established chemotherapeutic agents like doxorubicin .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide against structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | High | Investigated for anticancer activity |

| 3′-(1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl) | Moderate | Exhibits antimicrobial activity |

| 4-Carboxamide derivatives | Moderate | Used as building blocks in drug discovery |

This table illustrates how the specific substituents in the compound may influence its biological activity differently compared to others.

Q & A

Q. What synthetic protocols are recommended for synthesizing this compound, and how are intermediates characterized?

Synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling of the cyclopentylmethyl-4-methoxyphenyl moiety. Key steps include:

- Alkyne precursor preparation : Sonogashira coupling between 4-methoxyphenylacetylene and 1-bromocyclopentane (70°C, Pd(PPh₃)₄ catalyst) .

- Azide formation : Methyl 1H-triazole-4-carboxylate treated with sodium azide in DMF at 50°C .

- Cycloaddition : CuI/THPTA ligand system under nitrogen (yield >85%) . Intermediates are characterized by ¹H/¹³C NMR (triazole proton at δ 8.2–8.5 ppm) and FT-IR (carboxamide C=O stretch at 1680–1700 cm⁻¹) .

Q. Which analytical techniques confirm structural integrity and purity?

- HRMS (ESI+) : Validates molecular ion [M+H]⁺ at m/z 385.1784 (Δ < 5 ppm) .

- X-ray crystallography : Determines dihedral angles between triazole and methoxyphenyl planes (45–60°), critical for crystallinity .

- HPLC : C18 column with acetonitrile/water (90:10) ensures ≥95% purity .

Q. What in vitro assays assess preliminary biological activity?

- Primary : Fluorescence-based kinase inhibition (Z′-LYTE assay) against PKCα/AKT1 at 10 μM .

- Secondary : Cytotoxicity in HepG2/HEK293 cells (72 hr exposure, CCK-8 assay) .

- Selectivity : Eurofins Cerep’s 44-target panel for off-target interactions .

Advanced Questions

Q. How does the cyclopentane spacer modulate target binding affinity?

- Analog synthesis : Replace cyclopentyl with cyclohexyl/norbornyl groups .

- ITC : Quantifies binding thermodynamics (ΔH/ΔS) with purified kinase domains .

- Molecular dynamics : AMBER simulations analyze spacer flexibility in binding pockets over 100 ns trajectories .

- Correlation : X-ray-derived spacer rigidity vs. IC₅₀ values in enzyme assays .

Q. How can computational models predict pharmacokinetic impacts of 4-methoxyphenyl substitution?

- QSAR : MOE descriptors (logP, polar surface area) trained on Caco-2 permeability data .

- PBPK modeling : GastroPlus® integrates solubility (shake-flask method) and hepatic extraction ratios .

- Metabolite prediction : GLORYx identifies oxidation sites on the methoxyphenyl ring .

- Validation : In vivo rat PK studies comparing AUC₀–₂₄ of 4-fluoro/chloro analogs .

Q. What strategies resolve contradictions in metabolic stability data?

- Standardized hepatocyte sourcing : Pooled human donors vs. single-donor batches .

- UPLC-QTOF-MS : Stable isotope labeling (¹³C-methoxyphenyl) tracks degradation pathways .

- Species comparison : Rat vs. human microsomes to identify CYP450 isoforms .

- CYP inhibition : Co-incubation with 1-aminobenzotriazole quantifies non-enzymatic degradation .

Q. Methodological Notes

- Synthesis optimization : Solvent choice (DMSO/acetonitrile ), stoichiometric ratios (azide:alkyne = 1:1.2), and purification via column chromatography (ethyl acetate/hexane gradients) .

- Data interpretation : Normalize kinase inhibition to staurosporine controls ; use Hill slopes for cooperative binding analysis.

- Structural analysis : DEPT-135 NMR resolves carboxamide carbons; crystallography confirms spatial packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.